N-phenylvaline
Overview
Description
N-phenylvaline: is an organic compound that belongs to the class of amino acids It is a derivative of valine, where the amino group is substituted with a phenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as phenylephrine, are known to target alpha-1 adrenergic receptors . These receptors play a crucial role in mediating vasoconstriction and mydriasis .
Mode of Action
Phenylephrine, for instance, is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration .
Biochemical Pathways
For instance, Phenylephrine’s disposition is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .
Pharmacokinetics
Phenylephrine, a structurally similar compound, is known to have a short half-life and requires frequent dosing to sustain its pharmacological effects in humans . Its disposition is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .
Result of Action
For instance, Phenylephrine mediates vasoconstriction and mydriasis depending on the route and location of administration .
Action Environment
It’s important to note that the action of similar compounds can be influenced by various factors, including the route and location of administration, the presence of other drugs, and individual patient characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-phenylvaline involves the reductive amination of phenylacetaldehyde with valine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: Another method involves the amidation of phenylacetic acid with valine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenylvaline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: this compound can participate in substitution reactions, where the phenyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-phenylvaline is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules
Biology: In biological research, this compound is studied for its potential role in protein engineering and enzyme inhibition. Its incorporation into proteins can affect their folding and stability, providing insights into protein structure-function relationships.
Medicine: this compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor agonists or antagonists. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
N-phenylalanine: Similar to N-phenylvaline but with an alanine backbone instead of valine.
N-phenylglycine: Contains a glycine backbone, making it smaller and less hydrophobic than this compound.
N-phenylleucine: Similar structure but with a leucine backbone, which has a bulkier side chain.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a valine backbone. This combination provides a balance of hydrophobicity and steric bulk, making it suitable for various applications in chemistry and biology. Its structure allows for specific interactions with proteins and other biological molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-anilino-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPCSKHPRLQQQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446401 | |
Record name | N-phenylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21671-21-6 | |
Record name | N-phenylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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